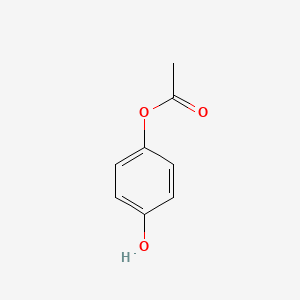

4-Acetoxiphenol

Descripción general

Descripción

4-Hydroxyphenyl acetate is a compound of interest in various fields of chemistry and biology due to its unique structural and functional characteristics. It serves as a building block for the synthesis of more complex molecules and has been studied for its various chemical and physical properties.

Synthesis Analysis

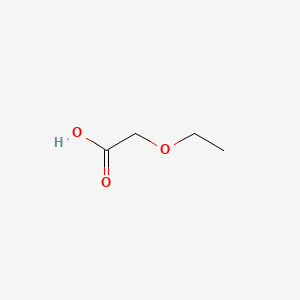

The synthesis of 4-Hydroxyphenyl acetate and related compounds involves multiple steps, including esterification, Friedel-Crafts acetylation, and catalytic hydrogenolysis. Ji-wen Cai (2007) synthesized 4′-hydroxy-4-biphenylcarboxylic acid from 4-hydroxybiphenyl via these methods with an overall yield of 57.8% (Cai Ji-wen, 2007). Additionally, Yao-xuan Wang (2012) reported the synthesis of 4-hydroxyphenyl acetic acid through condensation and reduction, achieving a yield of 85% (Wang Yao-xuan, 2012).

Molecular Structure Analysis

The molecular structure of 4-Hydroxyphenyl acetate derivatives has been elucidated through various analytical techniques. N. Báthori and S. Bourne (2009) described the crystal structure of D(−)-amino-(4-hydroxyphenyl)acetate, showcasing the extensive hydrogen bonding network within the molecule (Báthori & Bourne, 2009).

Chemical Reactions and Properties

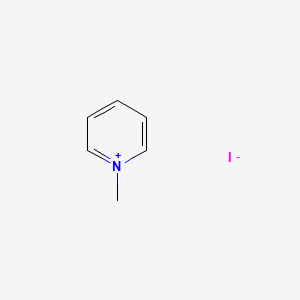

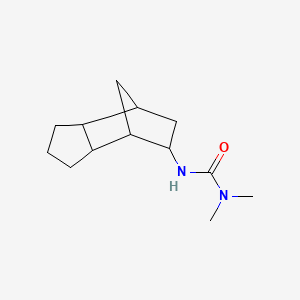

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been applied for the synthesis of ureas and hydroxamic acids from carboxylic acids, demonstrating the versatility of 4-Hydroxyphenyl acetate derivatives in chemical synthesis (Thalluri et al., 2014).

Physical Properties Analysis

The determination of 4-hydroxyphenyl acetic acid and related compounds in human urine by ultra-high performance liquid chromatography with fluorescence detection underlines the importance of understanding the physical properties of these compounds for analytical applications (Yang et al., 2017).

Chemical Properties Analysis

The catalytic hydrolysis of p-nitrophenyl acetate by imidazole-4-carbohydroxamic acids showcased the catalytic properties of hydroxamic acid derivatives, highlighting the chemical reactivity of 4-Hydroxyphenyl acetate-related compounds (Kunitake & Horie, 1975).

Aplicaciones Científicas De Investigación

Oftalmología: Protección contra el estrés oxidativo de las células de la retina

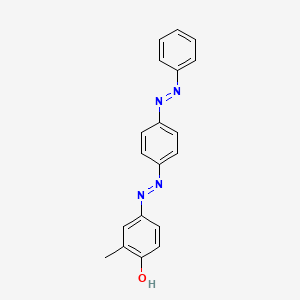

El 4-acetoxiphenol se ha identificado como un agente protector contra la necrosis inducida por estrés oxidativo en las células del epitelio pigmentario de la retina (RPE) {svg_1}. Esto es particularmente relevante en el contexto de la degeneración macular asociada a la edad (DMAE), donde la muerte de las células RPE conduce a la apoptosis de los fotorreceptores. El compuesto funciona como un estabilizador de NRF2, regulando al alza genes como NQO1 y HO-1, que son cruciales para proteger las células RPE del estrés oxidativo {svg_2}.

Neurología: Efectos neuroprotectores

La investigación sugiere que el this compound puede activar la vía NRF2-ARE en las neuronas motoras {svg_3}. Esta vía es esencial para la defensa celular contra el estrés oxidativo y la inflamación, que son factores que contribuyen a enfermedades neurodegenerativas como el Parkinson y el Alzheimer. El potencial del compuesto como modulador de la α-sinucleína indica su papel en la prevención o ralentización de la progresión de estas enfermedades {svg_4}.

Ciencia de los polímeros: Aplicaciones en fotolitografía

En el campo de la microelectrónica, los polímeros con grupos fenol colgantes, como los derivados del this compound, se utilizan en la fotolitografía {svg_5}. Estos polímeros son esenciales para la industria de la microelectrónica, donde se utilizan en la producción de materiales de fotorresistencia. La disolución inducida por radiación de estos polímeros es un paso crítico en la fabricación de componentes electrónicos {svg_6}.

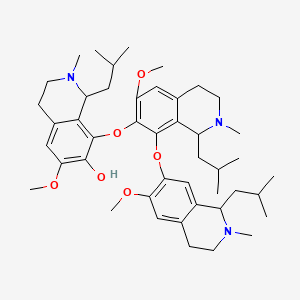

Biocatálisis: Producción de catecol

La 4-hidroxifenilacetato-3-hidroxilasa monooxigenasa, un sistema enzimático que incluye el this compound, es significativo para la producción de catecol {svg_7}. Los catecoles tienen amplias aplicaciones en farmacéutica, alimentos, cosméticos y materiales funcionales debido a sus propiedades antioxidantes, antiinflamatorias, antivirales y anticancerígenas {svg_8}.

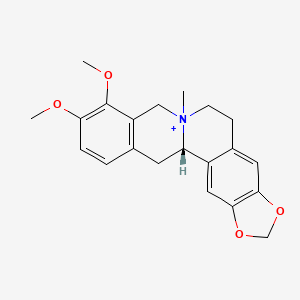

Bioquímica: Reacciones enzimáticas

La enzima 4-hidroxifenilacetato descarboxilasa, que involucra el this compound, cataliza reacciones que rompen enlaces carbono-carbono {svg_9}. Esta reacción es importante en varias vías bioquímicas y tiene implicaciones en la síntesis de otros compuestos como el 4-metilfenol {svg_10}.

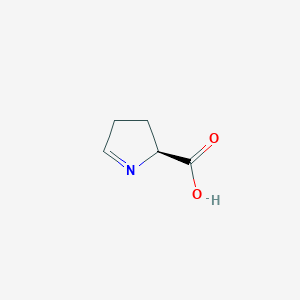

Química industrial: Síntesis de atenolol

El ácido 4-hidroxifenilacético, un derivado del this compound, se utiliza como intermedio en la síntesis de atenolol {svg_11}. El atenolol es un medicamento que se utiliza para tratar enfermedades cardiovasculares, lo que destaca la importancia del compuesto en las aplicaciones médicas {svg_12}.

Química verde: Reemplazo del bisfenol A

El ácido difenólico, sintetizado a partir del this compound, es un candidato para reemplazar al bisfenol A (BPA) {svg_13}. El BPA es conocido por sus problemas toxicológicos, y el ácido difenólico representa una alternativa más segura para su uso en diversas aplicaciones industriales {svg_14}.

Mecanismo De Acción

Target of Action

The primary target of 4-Acetoxyphenol, also known as 4-Hydroxyphenyl Acetate, is the NRF2 transcription factor . NRF2 plays a crucial role in the cellular response to oxidative stress by regulating the expression of antioxidant proteins .

Mode of Action

4-Acetoxyphenol interacts with its target, the NRF2 transcription factor, by stabilizing it and inducing its nuclear translocation . This interaction leads to an upregulation of two antioxidative enzymes, NQO1 and HO-1 .

Biochemical Pathways

The compound affects the NRF2/NQO1/HO-1 pathway . By stabilizing NRF2, 4-Acetoxyphenol increases the expression of NQO1 and HO-1 genes, which are involved in the cellular response to oxidative stress .

Result of Action

The action of 4-Acetoxyphenol results in a reduction of cellular reactive oxygen species (ROS) induced by oxidative stress . This leads to the protection of retinal pigment epithelial (RPE) cells from oxidative stress-induced necrosis .

Action Environment

The efficacy and stability of 4-Acetoxyphenol can be influenced by environmental factors such as the presence of oxidative stress. For instance, its protective effect against oxidative stress-induced necrosis in RPE cells is demonstrated when these cells are exposed to tert-Butyl hydroperoxide (tBHP), an inducer of oxidative stress .

Safety and Hazards

4-Hydroxyphenyl acetate may cause respiratory irritation, skin irritation, and serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

(4-hydroxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-6(9)11-8-4-2-7(10)3-5-8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMCQTHGYMTCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186062 | |

| Record name | 4-Hydroxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3233-32-7 | |

| Record name | 4-Hydroxyphenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3233-32-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROQUINONE MONOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GIM3882KV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Anhydro Vinblastine-[d3] Disulfate Salt](/img/structure/B1209445.png)

![1-[[2-(2,4-Dichlorophenyl)-4-[(4-phenylphenoxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B1209446.png)

![(1S,2R,4S,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione](/img/structure/B1209453.png)